molecular formula C23H24N6O3 B2948931 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea CAS No. 1396856-51-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea

Cat. No. B2948931
CAS RN: 1396856-51-1
M. Wt: 432.484
InChI Key: UJCNCMSIWAFQJM-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea involves the inhibition of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, it can reduce inflammation and oxidative stress by modulating the activity of various enzymes and transcription factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea include the inhibition of CK2, modulation of neurotransmitter activity, reduction of inflammation and oxidative stress, and induction of cell cycle arrest and apoptosis in cancer cells. These effects have been observed in various in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea in lab experiments is its ability to selectively target CK2, which is overexpressed in various cancer cells. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.

Future Directions

For the study of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea include the investigation of its pharmacokinetics and pharmacodynamics, optimization of its structure for improved efficacy and safety, and evaluation of its potential applications in other fields, such as infectious diseases and autoimmune disorders. In addition, the development of novel CK2 inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for cancer and other diseases.

Synthesis Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea involves the reaction of 4-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diol with 4-benzylpiperazine-1-carboxylic acid tert-butyl ester, followed by the reaction with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea has been studied for its potential applications in various fields, including cancer treatment, cardiovascular diseases, and neurological disorders. In cancer treatment, it has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2. In cardiovascular diseases, it has been shown to reduce inflammation and oxidative stress. In neurological disorders, it has been found to modulate the activity of neurotransmitters.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c30-23(26-18-6-7-19-20(12-18)32-16-31-19)27-21-13-22(25-15-24-21)29-10-8-28(9-11-29)14-17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14,16H2,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCNCMSIWAFQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea

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